molecular formula C13H15N3O2 B3848594 N'-benzylidene-2-oxo-2-(1-pyrrolidinyl)acetohydrazide

N'-benzylidene-2-oxo-2-(1-pyrrolidinyl)acetohydrazide

Cat. No. B3848594
M. Wt: 245.28 g/mol
InChI Key: IZOSCMNIGVSFKI-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzylidene-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, also known as BOAA, is a chemical compound that has been widely studied for its biochemical and physiological effects. It is a hydrazide derivative that has been synthesized using various methods and has been found to have potential applications in scientific research.

Mechanism of Action

The mechanism of action of N'-benzylidene-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is not fully understood, but it is thought to act as an excitotoxin by activating glutamate receptors in the brain. This leads to an influx of calcium ions into neurons, which can cause oxidative stress and neuronal damage. N'-benzylidene-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has also been found to inhibit the activity of the enzyme glutathione peroxidase, which is involved in the detoxification of reactive oxygen species.
Biochemical and Physiological Effects:
N'-benzylidene-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been found to induce seizures and neuronal damage in animal models, particularly in the hippocampus and cortex regions of the brain. It has also been found to increase oxidative stress and lipid peroxidation in the brain, leading to neuronal cell death. N'-benzylidene-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been shown to decrease the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to increase the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

N'-benzylidene-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has several advantages for use in lab experiments, including its ability to induce seizures and neuronal damage in animal models, its potential to investigate the mechanisms of action of other neurotoxic compounds, and its ability to study the role of oxidative stress in neurodegenerative diseases. However, N'-benzylidene-2-oxo-2-(1-pyrrolidinyl)acetohydrazide also has limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on N'-benzylidene-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, including investigating its potential as a model for studying neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N'-benzylidene-2-oxo-2-(1-pyrrolidinyl)acetohydrazide could also be used to investigate the role of oxidative stress in other diseases, such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanisms of action of N'-benzylidene-2-oxo-2-(1-pyrrolidinyl)acetohydrazide and to develop potential treatments for its toxic effects.
In conclusion, N'-benzylidene-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is a chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N'-benzylidene-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has the potential to be a valuable tool in the study of neurotoxicology and the role of oxidative stress in disease.

Scientific Research Applications

N'-benzylidene-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been found to have potential applications in scientific research, particularly in the field of neurotoxicology. It has been used to study the effects of excitotoxicity on the nervous system and has been found to induce seizures and neuronal damage in animal models. N'-benzylidene-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has also been used to study the mechanisms of action of other neurotoxic compounds and to investigate the role of oxidative stress in neurodegenerative diseases.

properties

IUPAC Name

N-[(E)-benzylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-12(13(18)16-8-4-5-9-16)15-14-10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,15,17)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOSCMNIGVSFKI-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)C(=O)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-benzylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-benzylidene-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-benzylidene-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-benzylidene-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-benzylidene-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
Reactant of Route 5
Reactant of Route 5
N'-benzylidene-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-benzylidene-2-oxo-2-(1-pyrrolidinyl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.